N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H11N3O3S and its molecular weight is 301.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.05211239 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has highlighted the synthesis and evaluation of various derivatives incorporating the 1,3,4-thiadiazole ring for antimicrobial screening. For instance, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and showed significant in vitro antibacterial and antifungal activities against common pathogens (Desai et al., 2013). Another study synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, finding compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020).
Antitumor Properties
A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety were designed and evaluated for their in vitro antitumor activities. One derivative exhibited the best inhibitory effect against SKOV-3 cells, indicating potential for further exploration as antitumor agents (Almasirad et al., 2016).
Adenosine Receptor Antagonism
Novel classes of heterocyclic compounds were developed as adenosine antagonists based on a template approach. This led to the discovery of compounds with significant affinities for adenosine receptors, revealing insights into receptor-ligand interaction and highlighting the potential of thiazole or thiadiazole derivatives as promising candidates for further development (Muijlwijk-Koezen et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVRZNKPSOSFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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